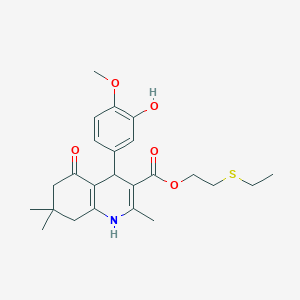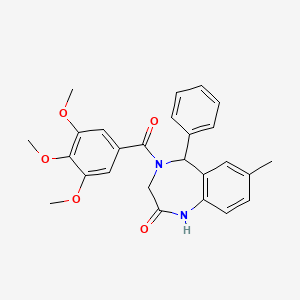
2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPB belongs to the class of organic compounds known as benzoic acid esters and is commonly used as a research tool to study the physiological and biochemical effects of its mechanism of action.
Wirkmechanismus
2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate acts as a competitive inhibitor of FAAH by binding to the active site of the enzyme. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels and subsequent activation of cannabinoid receptors.
Biochemical and Physiological Effects:
The activation of cannabinoid receptors by endocannabinoids has been linked to various physiological and biochemical effects such as pain regulation, inflammation, and mood regulation. 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate has been shown to have analgesic effects in animal models of pain, indicating its potential as a therapeutic agent for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate as a research tool is its specificity for FAAH inhibition, which allows for the selective modulation of endocannabinoid levels without affecting other physiological processes. However, one limitation of using 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate. One potential area of study is the development of more potent and selective FAAH inhibitors based on the structure of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate. Another area of research is the investigation of the effects of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate on other physiological processes beyond the endocannabinoid system, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate for the treatment of pain, inflammation, and mood disorders warrant further investigation.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate involves the reaction of 4-(4-propylcyclohexyl)benzoyl chloride with 4-bromophenylacetic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate has been extensively used as a research tool to study the effects of its mechanism of action on various physiological and biochemical processes. It has been shown to have an inhibitory effect on the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids, which has been linked to various physiological processes such as pain regulation, inflammation, and mood regulation.
Eigenschaften
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(4-propylcyclohexyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27BrO3/c1-2-3-17-4-6-18(7-5-17)19-8-10-21(11-9-19)24(27)28-16-23(26)20-12-14-22(25)15-13-20/h8-15,17-18H,2-7,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCBPUBTSOJYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-2-oxoethyl 4-(4-propylcyclohexyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide](/img/structure/B5154669.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5154678.png)
![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5154683.png)

![4-chloro-N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]benzohydrazide](/img/structure/B5154699.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5154712.png)

![3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154718.png)
![4-(4-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5154720.png)
![3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5154728.png)
![N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5154731.png)
![3-(2-fluorophenyl)-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5154745.png)
![(1-{[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B5154757.png)
![N-[2-(2-chlorophenyl)ethyl]-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B5154770.png)